molecular formula C13H13BrN2O3 B2876053 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1311962-33-0

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2876053
CAS RN: 1311962-33-0
M. Wt: 325.162
InChI Key: BECYIQGPGDRXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including cell survival, neuroprotection, and modulation of neurotransmitter release. BD-1063 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and pharmacology.

Mechanism of Action

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is primarily located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the receptor and prevents its activation, which leads to a downstream inhibition of various cellular pathways.
Biochemical and Physiological Effects
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects in different experimental models. For example, it has been shown to reduce the release of dopamine and glutamate in the brain, which may contribute to its neuroprotective effects. It has also been shown to modulate the activity of ion channels and transporters, which may have implications for its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the sigma-1 receptor, which allows for more precise investigations into the role of this receptor in different physiological processes. However, one limitation of 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency compared to other sigma-1 receptor antagonists. This may limit its use in certain experimental models where higher doses are required.

Future Directions

There are several future directions for research on 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and the sigma-1 receptor. One area of interest is the potential therapeutic applications of sigma-1 receptor antagonists in various diseases, such as neurodegenerative diseases and cancer. Another area of research is the development of more potent and selective sigma-1 receptor antagonists, which may have improved therapeutic efficacy. Finally, there is a need for further investigations into the downstream effects of sigma-1 receptor inhibition, which may provide insights into the mechanisms underlying its therapeutic potential.

Synthesis Methods

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 8-bromo-1,4-benzodioxine with cyanomethyl magnesium bromide, which produces 8-bromo-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine. This compound is then treated with ethyl chloroformate to produce 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid ethyl ester. Finally, this compound is converted to 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide through a reaction with ammonia.

Scientific Research Applications

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific studies to investigate the role of the sigma-1 receptor in different physiological and pathological conditions. For example, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has also been studied for its potential applications in pain management, addiction, and depression.

properties

IUPAC Name

5-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-2-16(4-3-15)13(17)9-7-10(14)12-11(8-9)18-5-6-19-12/h7-8H,2,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECYIQGPGDRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC2=C(C(=C1)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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